molecular formula C9H8FN B12937770 8-Fluoro-3,4-dihydroisoquinoline

8-Fluoro-3,4-dihydroisoquinoline

Cat. No.: B12937770
M. Wt: 149.16 g/mol
InChI Key: HDLWOQYZFUGLFS-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydroisoquinoline is a versatile chemical intermediate recognized for its utility in organic synthesis and medicinal chemistry research. Its core value lies in its role as a key precursor for the preparation of 1,8-disubstituted tetrahydroisoquinoline derivatives, which are structures of significant interest in central nervous system (CNS) drug discovery . The fluorine atom at the 8-position activates the aromatic ring towards nucleophilic substitution, enabling efficient transformations such as fluorine-amine exchange with cyclic amines like morpholine and pyrrolidine to yield 8-amino-3,4-dihydroisoquinolines . Furthermore, the C=N double bond in the dihydroisoquinoline core is susceptible to nucleophilic attack, allowing for the introduction of various alkyl or aryl substituents at the 1-position using organolithium reagents . Beyond functionalization, this building block can also be reduced to its tetrahydro counterpart or alkylated at the nitrogen atom, providing access to a diverse array of novel compounds . These synthetic pathways make this compound an invaluable scaffold for constructing potential pharmacologically active molecules, including calcium channel blockers and other CNS agents . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

8-fluoro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2

InChI Key

HDLWOQYZFUGLFS-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydroisoquinoline typically involves a directed ortho-lithiation reaction. This method allows for the selective introduction of a fluorine atom at the 8-position of the isoquinoline ring. The process involves the following steps :

    Lithiation: The starting material is treated with butyllithium (BuLi) in tetrahydrofuran (THF) at -78°C.

    Fluorination: The lithiated intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

    Cyclization: The resulting intermediate undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Tetrahydroisoquinoline derivatives.

    Alkylation: Alkyl-substituted isoquinolines.

    Nucleophilic Aromatic Substitution: Amino-substituted isoquinolines.

Scientific Research Applications

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

The synthesis of this compound is primarily achieved through a directed ortho-lithiation reaction. This method allows for the introduction of fluorine at the 8-position, which enhances the compound's reactivity and biological properties. The compound can be transformed into various derivatives through nucleophilic substitutions, reductions, and alkylations, making it a versatile intermediate in organic synthesis .

Central Nervous System Drug Candidates

This compound has been investigated as a precursor for synthesizing compounds with potential activity against central nervous system disorders. Its derivatives have shown promise in developing novel analgesics and antidepressants due to their ability to modulate neurotransmitter systems .

Inhibition of Poly(ADP-ribose) Polymerase

Research has highlighted the potential of derivatives of this compound as inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds have demonstrated significant inhibitory activity against PARP1 and PARP2 enzymes, which are crucial in DNA repair mechanisms. For instance, a lead compound derived from this scaffold exhibited an IC50 of 156 nM against PARP1, outperforming some existing inhibitors like Olaparib .

Development of Drug Candidates

A study explored a series of carboxamide derivatives based on the this compound scaffold. These compounds were evaluated for their drug-like properties and showed improved stability and selectivity compared to traditional inhibitors. The findings suggest that these derivatives could serve as effective treatments for cancers associated with PARP dysregulation .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of this compound derivatives revealed that modifications at specific positions could significantly enhance biological activity. For example, substituting different functional groups at the nitrogen atom or altering the carbon chain length improved inhibitory potency against various targets .

Mechanism of Action

The mechanism of action of 8-fluoro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

Comparison with Similar Compounds

Table 2: Reactivity Comparison

Reaction Type 8-Fluoro Derivative 8-Bromo Derivative
Nucleophilic Substitution 51–49% (morpholine, pyrrolidine) ~30–60% (requires Pd catalysis)
Organometallic Addition 70–85% (alkyl/aryl lithiums) Not applicable (inert C-Br bond)
2.4 Structural Versatility

8-Fluoro-3,4-dihydroisoquinoline’s dual reactivity (position 1 and 8 substitutions) enables rapid generation of diverse libraries. For example:

  • Position 8 : Substituted with cyclic amines (morpholine, piperidine) for solubility modulation .
  • Position 1 : Modified with alkyl/aryl groups (e.g., methyl, phenyl) to enhance lipophilicity or target binding . In contrast, 8-bromo or 8-methoxy derivatives lack this flexibility, often requiring orthogonal protection/deprotection strategies .

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